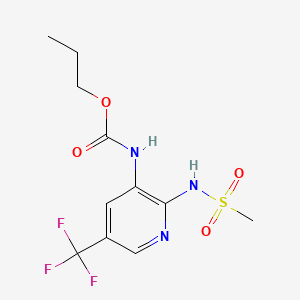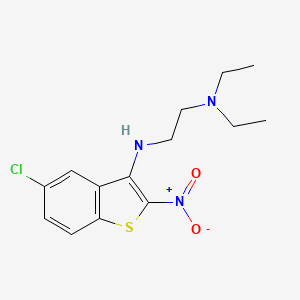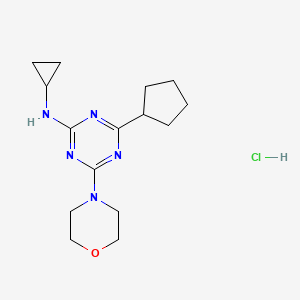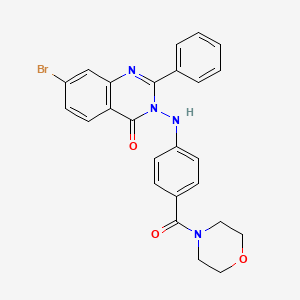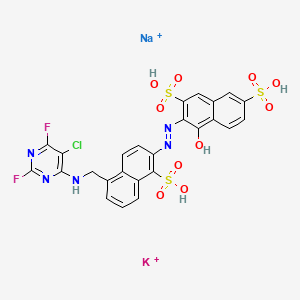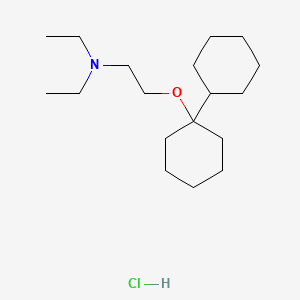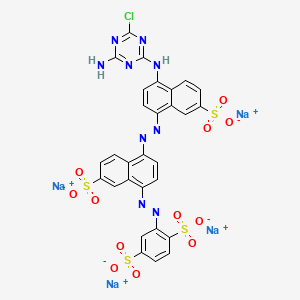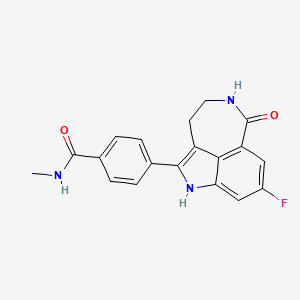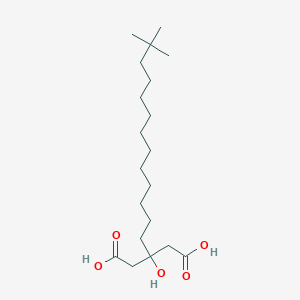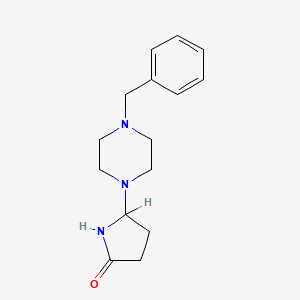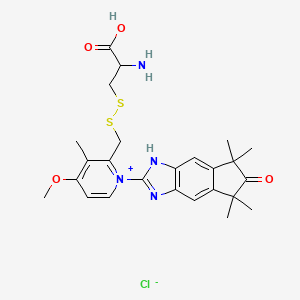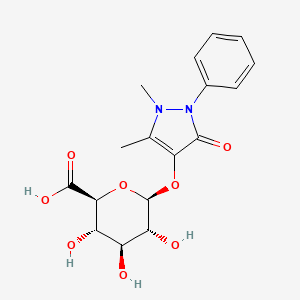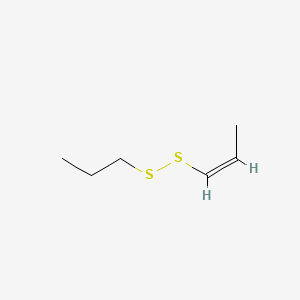
1-Propenyl propyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propenyl propyl disulfide is an organosulfur compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol . It is also known by its IUPAC name, 1-[(E)-prop-1-en-1-yl]disulfanylpropane . This compound is a member of the disulfide family and is commonly found in Allium species such as garlic and onions . It is known for its distinctive odor and potential biological activities.
Preparation Methods
1-Propenyl propyl disulfide can be synthesized through various synthetic routes. One common method involves the reaction of propyl mercaptan with allyl chloride in the presence of a base to form the corresponding disulfide . The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Propenyl propyl disulfide undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, mild temperatures (20-40°C), and catalysts such as transition metal complexes . Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers .
Scientific Research Applications
1-Propenyl propyl disulfide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-propenyl propyl disulfide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the p53 and NF-κB pathways.
Comparison with Similar Compounds
1-Propenyl propyl disulfide can be compared with other similar organosulfur compounds, such as:
Diallyl disulfide: Found in garlic, it has similar biological activities but differs in its molecular structure and potency.
Dipropyl disulfide: Also found in Allium species, it shares similar chemical properties but has different applications in the flavor industry.
Allyl methyl disulfide: This compound has a different alkyl group attached to the sulfur atoms, resulting in distinct chemical reactivity and biological effects.
These comparisons highlight the uniqueness of this compound in terms of its specific molecular structure and diverse range of applications.
Properties
CAS No. |
23838-20-2 |
|---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
1-[[(Z)-prop-1-enyl]disulfanyl]propane |
InChI |
InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
InChI Key |
AAPBYIVJOWCMGH-HYXAFXHYSA-N |
Isomeric SMILES |
CCCSS/C=C\C |
Canonical SMILES |
CCCSSC=CC |
boiling_point |
78.00 to 80.00 °C. @ 13.00 mm Hg |
density |
0.972-0.978 |
physical_description |
colourless liquid with odour of cooked onions |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



